Eliglustat - 491833-29-5

Eliglustat

Catalog Number: EVT-266976
CAS Number: 491833-29-5
Molecular Formula: C23H36N2O4
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS). [] It acts as a substrate reduction therapy (SRT) by reducing the biosynthesis of glycosphingolipids, specifically glucosylceramide. [] Eliglustat is primarily used in scientific research to study and develop treatments for glucosylceramide-based glycosphingolipidoses, such as Gaucher disease type 1 (GD1). []

Synthesis Analysis

Several methods for the total synthesis of eliglustat have been described in the literature. One approach utilizes readily available 1,4-benzodioxan-6-carbaldehyde as a starting material. [] Key steps in this synthesis include a Sharpless asymmetric dihydroxylation and a diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate. [] Notably, the reaction between a syn-1,2-dibenzyl ether intermediate and chlorosulfonyl isocyanate in a mixture of toluene and hexane (10:1) afforded a syn-1,2-amino alcohol intermediate at a 62% yield with a diastereoselectivity > 20:1. [] This observation suggests a competition between SNi and SN1 mechanisms, leading to the retention of stereochemistry. []

Molecular Structure Analysis

Eliglustat has been subjected to forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to assess its stability and identify potential degradation products. [] Significant degradation was observed under acidic and peroxide stress conditions. [] Two novel degradation products were isolated and characterized: the cis-diastereoisomer of eliglustat and the N-oxide impurity of eliglustat. []

Mechanism of Action

Eliglustat functions by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of glycosphingolipids. [, ] By inhibiting GCS, eliglustat reduces the production of glucosylceramide, the lipid that accumulates in GD1. [, ] This, in turn, reduces the influx of glucosylceramide into lysosomes, mitigating the downstream effects of its accumulation. []

Physical and Chemical Properties Analysis

Eliglustat is a white to off-white powder. [] Studies on healthy volunteers have shown that eliglustat exhibits dose-linear but not dose-proportional pharmacokinetics after single oral doses. [] Peak plasma concentrations are typically reached around 2 hours post-administration, with a terminal half-life of approximately 6 hours. [] Less than 1.5% of the administered dose is excreted unchanged in the urine within 8 hours. [] Food intake does not significantly impact the rate or extent of eliglustat absorption. [] Multiple-dose pharmacokinetics of eliglustat are non-linear, with higher than expected plasma drug concentrations and steady-state levels achieved around 60 hours after twice-daily dosing. [] Slower CYP2D6 metabolizers tend to exhibit higher drug exposure. []

Applications
  • Gaucher Disease Type 1 (GD1): Eliglustat has been extensively studied as a potential therapeutic agent for GD1. Preclinical studies have demonstrated its ability to lower glucosylceramide concentrations in the liver, lung, and spleen of a GD1 mouse model. [] Clinical trials in GD1 patients have reported positive outcomes, including reductions in spleen and liver volume, improvements in hematological parameters (e.g., hemoglobin and platelet counts), and stabilization of bone manifestations. [, , , , , , , , , , , , , ]

  • Multiple Myeloma Bone Disease: Recent research has revealed that eliglustat can potentially treat myeloma bone disease. [, ] The study demonstrated that eliglustat disrupts the autophagic degradation of TRAF3, a critical signaling molecule in osteoclast differentiation, thereby reducing osteoclastogenesis and mitigating myeloma-associated bone loss. [, ]

  • Other Lysosomal Storage Diseases: Given its mechanism of action, eliglustat is being investigated as a potential therapeutic option for other lysosomal storage diseases characterized by the accumulation of glycosphingolipids. []

Future Directions
  • Exploration of combination therapies: Research suggests that combining eliglustat with existing therapies, such as bisphosphonates, may provide additive benefits in treating bone diseases like multiple myeloma. []

  • Development of brain-penetrant analogs: Developing eliglustat analogs capable of crossing the blood-brain barrier could pave the way for treating neuronopathic forms of GD and other neurological disorders associated with glycosphingolipid accumulation. []

  • Investigation in other disease models: The therapeutic potential of eliglustat can be further explored in other disease models where glycosphingolipid accumulation plays a role, such as type 2 diabetes mellitus, autosomal dominant polycystic kidney disease, and certain cancers. []

  • Further investigation of long-term safety and efficacy: Continued monitoring of patients receiving eliglustat will provide valuable information about its long-term safety and effectiveness. []

Properties

CAS Number

491833-29-5

Product Name

Eliglustat

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1

InChI Key

FJZZPCZKBUKGGU-AUSIDOKSSA-N

SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Synonyms

Cerdelga
eliglustat
eliglustat tartrate
Genz-112638

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.